

Technical Guide: Chiral Properties of (+)-Isobutyl D-Lactate in Asymmetric Synthesis

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Compound of Interest

Compound Name: (+)-Isobutyl D-lactate

CAS No.: 61597-96-4

Cat. No.: B1589186

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Executive Summary

(+)-Isobutyl D-lactate (CAS: 61597-96-4) represents a critical "chiral pool" building block in modern asymmetric synthesis. Distinguished by its (R)-configuration and enhanced lipophilicity compared to its methyl or ethyl counterparts, this ester serves as a versatile scaffold for constructing complex pharmaceutical intermediates and agrochemicals.

This guide provides a technical deep-dive into its mechanistic utility, specifically focusing on its role as a chiral auxiliary in Diels-Alder reactions and as a substrate for

-mediated stereoinversion—a primary pathway for synthesizing high-purity aryloxyphenoxypropionate motifs.

Chemical Profile & Chiral Identity

(+)-Isobutyl D-lactate acts as a stereochemical anchor. Its isobutyl group provides significant steric bulk, which modulates reactivity and solubility in non-polar organic solvents, a distinct advantage over smaller lactate esters during extraction and purification phases.

Physicochemical Specifications

Property	Specification	Technical Significance
IUPAC Name	Isobutyl (R)-2-hydroxypropionate	Defines absolute configuration (R).[1][2]
CAS Number	61597-96-4	Unique identifier for the (+)-D isomer.
Molecular Weight	146.18 g/mol	--
Boiling Point	~157–160 °C (760 mmHg)	High boiling point allows for high-temperature functionalization without solvent loss.
Density	0.974 g/cm ³	--
Optical Rotation	to (neat)	Critical Quality Attribute: Confirms enantiomeric purity. Note: Direction of rotation (+) correlates to the (R)-configuration for this ester.
Solubility	Miscible with EtOH, Ether,	The isobutyl tail enhances solubility in lipophilic reaction media.

Mechanistic Role in Asymmetry

The Inversion Strategy (The Walden Cycle)

The most prevalent application of **(+)-Isobutyl D-lactate** is in the synthesis of chiral ethers via nucleophilic substitution. This process relies on the Walden Inversion.

- **Activation:** The hydroxyl group is converted into a good leaving group (sulfonate ester: Tosylate or Mesylate).[3] This step proceeds with Retention of Configuration.
- **Displacement:** A nucleophile (e.g., a phenoxide anion) attacks the chiral center from the backside. This step proceeds with Inversion of Configuration.

Stereochemical Outcome:

- Start: **(+)-Isobutyl D-Lactate (R)**
- Intermediate: **(+)-Isobutyl D-Lactate Tosylate (R)**
- Product: **Isobutyl (S)-2-(aryloxy)propionate (S)**

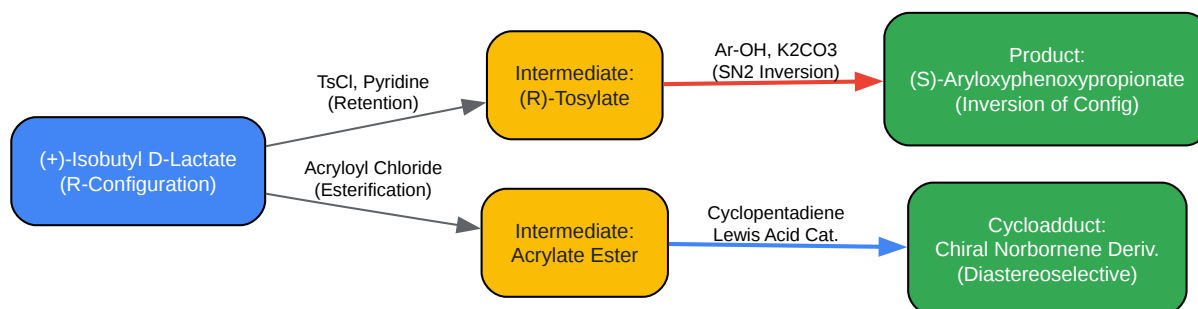
Note: While many commercial herbicides (like Quizalofop-P) utilize the (R)-isomer, the use of **(+)-Isobutyl D-lactate** yields the (S)-isomer. This is vital for producing analytical standards for enantiomeric excess (ee) determination and for Structure-Activity Relationship (SAR) studies to validate biological stereospecificity.

Chiral Auxiliary in Diels-Alder Reactions

When converted to its acrylate ester, the isobutyl D-lactate moiety acts as a chiral auxiliary. The chiral center, flanked by the bulky isobutyl group, creates a steric bias that blocks one face of the dienophile, forcing the diene to approach from the less hindered side. This induces high diastereoselectivity (endo/exo ratio) in the cycloadduct.

Visualization of Stereochemical Pathways

The following diagram illustrates the divergent pathways for **(+)-Isobutyl D-lactate**: the inversion route and the Chiral Auxiliary route.



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Caption: Stereochemical divergence showing the inversion of configuration in substitution reactions vs. chiral induction in cycloadditions.

Experimental Protocols

Protocol A: Synthesis of (R)-Isobutyl-2-(tosyloxy)propionate

This protocol activates the lactate for subsequent substitution. It is a self-validating system where the maintenance of optical rotation confirms the absence of racemization.

Reagents:

- **(+)-Isobutyl D-lactate** (1.0 eq)
- p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
- Pyridine (solvent/base) or
- DMAP (catalytic, 0.1 eq)

Procedure:

- **Setup:** Charge a dry reactor with **(+)-Isobutyl D-lactate** and dry dichloromethane (DCM). Cool to 0°C under nitrogen atmosphere.
- **Addition:** Add triethylamine (1.5 eq) and catalytic DMAP.
- **Reaction:** Slowly add TsCl dissolved in DCM dropwise over 30 minutes, maintaining internal temperature < 5°C. Causality: Exotherms at this stage can promote partial racemization or elimination.
- **Incubation:** Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- **Workup:** Quench with cold water. Wash organic phase with 1M HCl (to remove amine), saturated

, and brine.

- Validation: Dry over

and concentrate.

- Checkpoint: Measure Optical Rotation.[4][5] A significant drop in

indicates racemization occurred (likely due to overheating or excess base).

Protocol B: Asymmetric Synthesis of (S)-Aryloxyphenoxypropionate

Utilizing the tosylate from Protocol A to synthesize a chiral ether via displacement.

Reagents:

- Substituted Phenol (e.g., 4-hydroxyphenoxy derivative) (1.0 eq)[6]
- (R)-Isobutyl-2-(tosyloxy)propionate (1.1 eq)
- Potassium Carbonate () (2.0 eq)
- Acetonitrile (ACN) (Solvent)

Procedure:

- Formation of Phenoxide: Dissolve the phenol in ACN and add powdered . Stir at RT for 30 minutes.
- Displacement: Add the (R)-tosylate solution. Heat the mixture to reflux (approx. 80°C).
- Kinetics: Monitor consumption of the phenol via HPLC. Reaction typically requires 4–8 hours.

- Purification: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water or purify via silica column.
- Stereochemical Validation: The product should exhibit the (S)-configuration. Confirm via Chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting & Optimization

Issue	Root Cause	Corrective Action
Low Enantiomeric Excess (ee)	Racemization during Tosylation.	Ensure temperature remains < 5°C during TsCl addition. Avoid prolonged exposure to pyridine/base without cooling.
Elimination By-product (Alkene)	E2 elimination competes with	Use a polar aprotic solvent (ACN or DMF) to favor . Avoid sterically hindered bases during the displacement step.
Low Yield in Diels-Alder	Poor Lewis Acid coordination.	Ensure anhydrous conditions. Use bidentate Lewis acids (e.g.,) to chelate the lactate carbonyls, locking the conformation.

References

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